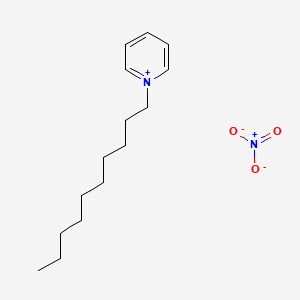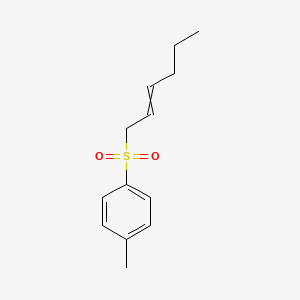amino}ethyl acetate CAS No. 91520-22-8](/img/structure/B14359618.png)
2-{[(2-Chloroethyl)carbamoyl](methyl)amino}ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(2-Chloroethyl)carbamoylamino}ethyl acetate is an organic compound with a complex structure. It contains functional groups such as chloroethyl, carbamoyl, methylamino, and acetate, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2-Chloroethyl)carbamoylamino}ethyl acetate typically involves multiple steps. One common method includes the reaction of 2-chloroethyl isocyanate with methylamine to form the intermediate 2-{(2-Chloroethyl)carbamoylamino}ethanol. This intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
In industrial settings, the production of 2-{(2-Chloroethyl)carbamoylamino}ethyl acetate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{(2-Chloroethyl)carbamoylamino}ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-{(2-Chloroethyl)carbamoylamino}ethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{(2-Chloroethyl)carbamoylamino}ethyl acetate involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{(2-Chloroethyl)carbamoylamino}ethyl acetate
- 2-{(2-Bromoethyl)carbamoylamino}ethyl acetate
- 2-{(2-Chloroethyl)carbamoylamino}propyl acetate
Uniqueness
2-{(2-Chloroethyl)carbamoylamino}ethyl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its chloroethyl group allows for versatile substitution reactions, while the carbamoyl and acetate groups provide stability and solubility.
Eigenschaften
CAS-Nummer |
91520-22-8 |
|---|---|
Molekularformel |
C8H15ClN2O3 |
Molekulargewicht |
222.67 g/mol |
IUPAC-Name |
2-[2-chloroethylcarbamoyl(methyl)amino]ethyl acetate |
InChI |
InChI=1S/C8H15ClN2O3/c1-7(12)14-6-5-11(2)8(13)10-4-3-9/h3-6H2,1-2H3,(H,10,13) |
InChI-Schlüssel |
FRADXGGEWNBJTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCN(C)C(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14359536.png)
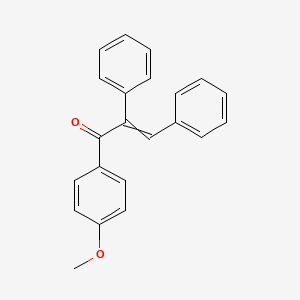
![9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14359543.png)
![1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene](/img/structure/B14359556.png)

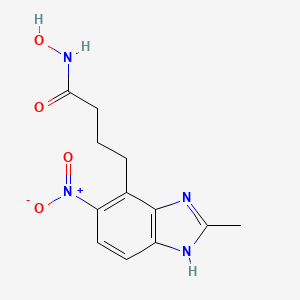
![Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate](/img/structure/B14359584.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide](/img/structure/B14359592.png)
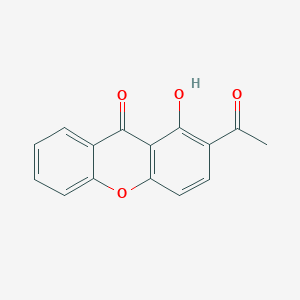
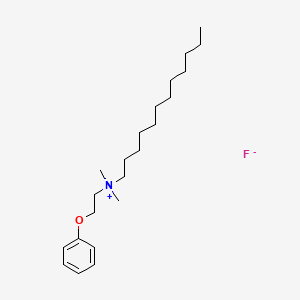
![N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14359605.png)
